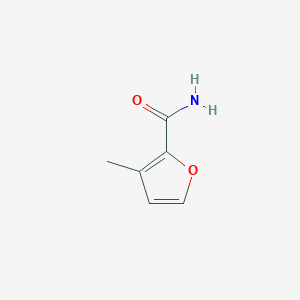

3-Methylfuran-2-carboxamide

Vue d'ensemble

Description

3-Methylfuran-2-carboxamide is a chemical compound with the molecular weight of 160.6 . It is a powder form substance and is stored at a temperature of 4°C .

Synthesis Analysis

Furan carboxamides, including 3-Methylfuran-2-carboxamide, can be synthesized using a series of model compounds inspired by the chemical structure of fenfuram . Another method involves the synthesis of ester and amide derivatives containing furan rings under mild synthetic conditions supported by microwave radiation .Molecular Structure Analysis

The molecular structure of 3-Methylfuran-2-carboxamide includes an electron-rich furan moiety and an anilide ring . These functionalities are also present in several classes of common micropollutants .Chemical Reactions Analysis

Furan carboxamides, including 3-Methylfuran-2-carboxamide, are involved in photodegradation reactions involving singlet oxygen (1O2) and triplet chromophoric dissolved organic matter (3CDOM*) . The furan is expected to react exclusively with 1O2, while the anilide should be oxidized by 3CDOM* .Physical And Chemical Properties Analysis

3-Methylfuran-2-carboxamide is a powder form substance . It is stored at a temperature of 4°C . The conformational preferences of furan-based arylamides, including 3-Methylfuran-2-carboxamide, have been studied using a combination of computational methods and NMR experiments .Applications De Recherche Scientifique

Synthesis of Benzofuran Derivatives

3-Methylfuran-2-carboxamide serves as a precursor in the synthesis of elaborate benzofuran-2-carboxamide derivatives . These compounds are significant due to their presence in many biologically active natural products and drugs . The synthetic route involves directed C–H arylation and transamidation chemistry, which allows for the creation of a wide range of structurally diverse collections of benzofuran derivatives for small molecule screening campaigns.

Antibacterial Activity

Furan derivatives, including those derived from 3-Methylfuran-2-carboxamide, have been studied for their antibacterial properties . They are particularly important in the search for new drugs due to their potential to treat multi-resistant illnesses with distinct mechanisms of action . The furan nucleus is incorporated as an essential synthetic technique in medicinal chemistry, offering a wide range of prospects to combat microbial resistance.

Indirect Photochemistry Studies

In environmental chemistry, 3-Methylfuran-2-carboxamide-based compounds are used as model compounds to study indirect photochemical processes . These studies help understand the competition between different modes of photochemistry, which is crucial for assessing the environmental fate of organic compounds .

Safety and Hazards

3-Methylfuran-2-carboxamide has a GHS07 hazard pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Propriétés

IUPAC Name |

3-methylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-4-2-3-9-5(4)6(7)8/h2-3H,1H3,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDQSAEZUEUFCFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=C1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-hydroxy-2-phenylethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2852561.png)

![1-benzyl-N-[1-(4-methoxyphenyl)ethyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2852562.png)

![2-Chloro-N-[2-[3-(difluoromethoxy)-4-methoxyphenyl]ethyl]acetamide](/img/structure/B2852565.png)

![3-[Pentyl(propan-2-yl)amino]propanoic acid;hydrochloride](/img/structure/B2852569.png)

![Ethyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxo-2-(trifluoromethyl)pentanoate](/img/structure/B2852572.png)

![2-methyl-3-(3-(methylthio)phenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2852575.png)

![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2852578.png)

![5-(furan-2-yl)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2852583.png)